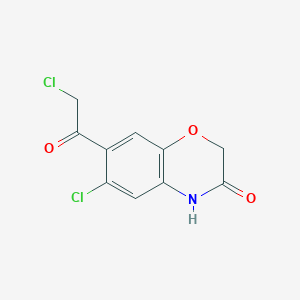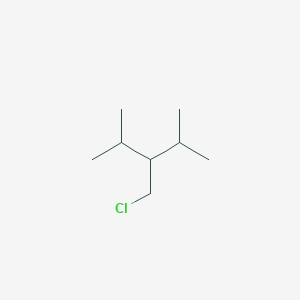
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C₉H₁₁NO₃S₂ and a molecular weight of 245.32 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used for research purposes and has various applications in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
化学反应分析
Types of Reactions
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide (NBS), thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学研究应用
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Another thiophene derivative with notable antimicrobial and antitumor properties.
Uniqueness
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is unique due to its specific structure, which includes a dioxidothiomorpholino group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific research applications .
属性
分子式 |
C9H11NO3S2 |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
5-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S2/c11-7-8-1-2-9(14-8)10-3-5-15(12,13)6-4-10/h1-2,7H,3-6H2 |
InChI 键 |
CDLMVWJFAAWTSM-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
